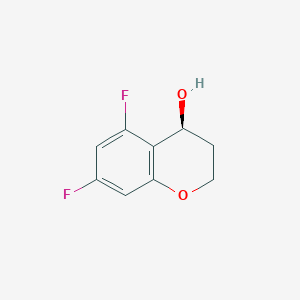

(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Description

Structural Classification within the 1-Benzopyran System

(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol belongs to the class of organic compounds known as benzopyrans. evitachem.com This classification is based on its core structure, which features a benzene (B151609) ring fused to a pyran ring. The nomenclature provides a precise description of its structure:

1-Benzopyran : This indicates that the pyran ring is fused to the benzene ring and that the oxygen atom of the pyran ring is at position 1. This system is also referred to as a chromene.

3,4-dihydro-2H- : This signifies that the pyran ring is partially saturated, lacking the double bonds found in chromene. The resulting saturated heterocyclic core is known as chromane (B1220400).

-4-ol : This specifies the presence of a hydroxyl (-OH) group at the 4th position of the chromane ring. A 4-hydroxychromane is commonly called a chromanol.

5,7-difluoro : This indicates that two fluorine atoms are substituted on the benzene portion of the molecule at positions 5 and 7.

(4S)- : This prefix denotes the specific three-dimensional arrangement (stereochemistry) at the 4th carbon atom.

Therefore, the compound is a difluorinated derivative of a chromanol, which is a saturated member of the 1-benzopyran family.

Stereochemical Considerations in this compound

The carbon atom at position 4 in the chromanol ring is a stereocenter, also known as a chiral center. This is because it is bonded to four different substituent groups:

A hydroxyl group (-OH)

A hydrogen atom (-H)

The C3 methylene (B1212753) group of the pyran ring (-CH2-)

The C4a aromatic carbon where the two rings are fused

Due to this chiral center, the molecule is not superimposable on its mirror image. This gives rise to two distinct stereoisomers known as enantiomers. The specific compound of interest is the (4S)-enantiomer, which describes a particular spatial arrangement of the groups around the C4 carbon. Its mirror image is the (4R)-enantiomer, (4R)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. biosynth.compharmaffiliates.com

The stereochemistry of a molecule is of paramount importance in medicinal chemistry and pharmacology. Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with the two enantiomers of a chiral drug. mhmedical.combiomedgrid.com One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even cause unwanted or toxic effects. biomedgrid.comnih.gov

This differential interaction necessitates the development of single-enantiomer drugs. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the individual stereoisomers of a new chiral drug to be studied. nih.govomicsonline.org Consequently, the ability to synthesize a specific stereoisomer, such as the (4S) configuration, is a critical aspect of modern drug development. While the specific biological activity profile for the (4S) enantiomer of this particular difluoro-chromanol is not detailed in public literature, its existence as a stereochemically pure compound underscores its potential for targeted biological investigation, where the specific "handedness" of the molecule is expected to be a key determinant of its function.

Historical Context of Fluorinated Chromanol Synthesis Research

The development of compounds like this compound is a result of the convergence of two distinct fields of chemical research: heterocyclic chemistry and organofluorine chemistry. The synthesis of the core chromanol structure has been established for many decades. However, the introduction of fluorine atoms, particularly at specific positions on the aromatic ring, relies on advances in organofluorine chemistry.

The history of organofluorine chemistry began in the 19th century, with early reports of synthesizing simple organofluorine compounds like benzoyl fluoride (B91410) (1862). wikipedia.orgnih.gov For many years, progress was hampered by the extreme reactivity and hazards associated with elemental fluorine. The field advanced significantly throughout the 20th century with the development of safer and more selective fluorinating agents and methods, such as halogen exchange (Halex) reactions and diazotization-fluorination (Balz-Schiemann reaction). nih.govjst.go.jp These developments allowed chemists to create a wide array of fluorinated aromatic precursors. The synthesis of fluorinated chromanols represents the application of these modern fluorination techniques to the well-established chemistry of benzopyrans, enabling the creation of novel molecular architectures for scientific investigation.

Overview of Current Research Paradigms in Chiral Benzopyranol Chemistry

Current research in the field of chiral benzopyranols is heavily focused on efficiency and stereoselectivity. The primary goal is the development of asymmetric syntheses that produce a single desired enantiomer in high yield and purity, avoiding the need for wasteful separation of racemic mixtures.

A dominant paradigm is the use of biocatalysis, employing enzymes to perform highly selective chemical transformations. nih.gov For chiral alcohols like the target compound, a common strategy is the asymmetric reduction of a prochiral ketone precursor (e.g., 5,7-difluorochroman-4-one) using enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases. rsc.orgmdpi.com These enzymatic methods are prized for their exceptional enantioselectivity and for operating under mild, environmentally friendly conditions.

Another key research trend is the use of these chiral fluorinated benzopyranols as versatile synthons, or building blocks, in drug discovery programs. nih.govtandfonline.com Research groups synthesize libraries of such chiral intermediates to be used in the construction of larger, more complex molecules for biological screening. This building block approach accelerates the drug discovery process by providing ready access to structurally and stereochemically diverse scaffolds. researchgate.netresearchgate.net The focus remains on creating novel compounds with potentially improved therapeutic properties, driven by the unique contributions of both the chiral chromanol core and the strategically placed fluorine atoms. nih.govchemrxiv.org

Data Tables

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol |

| Synonym | (S)-5,7-Difluorochroman-4-ol pharmaffiliates.com |

| CAS Number | 942195-91-7 pharmaffiliates.com |

| Molecular Formula | C₉H₈F₂O₂ evitachem.com |

| Molecular Weight | 186.15 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTYMLFMXKYIQW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1O)C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942195-91-7 | |

| Record name | (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for 4s 5,7 Difluoro 3,4 Dihydro 2h 1 Benzopyran 4 Ol and Analogous Chiral 4 Chromanols

Strategies for Asymmetric Construction of the 4-Chromanolic Stereocenter

The primary challenge in synthesizing chiral 4-chromanols lies in the effective control of the stereochemistry at the C4 position. Asymmetric catalysis has emerged as the most powerful tool for this purpose, offering routes to enantiomerically enriched products from achiral or racemic starting materials. These strategies can be broadly categorized into catalytic asymmetric approaches and diastereoselective syntheses.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. Various catalytic systems, including chiral Lewis acids, transition metal complexes, and organocatalysts, have been successfully applied to the synthesis of chiral 4-chromanols.

Chiral Lewis acids are instrumental in activating substrates and controlling the stereochemical outcome of reactions. A notable example is the use of a chiral BINOL-Ti(OiPr)4 complex in the catalytic asymmetric difunctionalization of stable tertiary enamides with salicylaldehydes. nih.govacs.org This reaction provides a highly efficient and stereoselective route to diverse 4-chromanol derivatives bearing three contiguous stereogenic centers. nih.govacs.org

The reaction proceeds through the addition of the enamide to the aldehyde, which is activated by the chiral titanium complex, followed by an intramolecular cyclization that traps the resulting iminium ion with the phenolic hydroxyl group. acs.org This methodology consistently produces cis,trans-configured 4-chromanols in good yields with excellent diastereoselectivity and enantioselectivity. nih.govacs.org

Another example of chiral Lewis acid catalysis involves a chiral N,N'-dioxide/Fe(OTf)2 complex for the asymmetric nih.govacs.org O-to-C rearrangement of racemic 2-vinyloxymethylphenols. nih.gov This method provides efficient access to a range of chiral chromanols with high yields and excellent enantioselectivities. nih.gov

| Enamide Substrate | Salicylaldehyde Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| N-cinnamoyl-morpholine | Salicylaldehyde | (R)-BINOL-Ti(OiPr)4 | 85 | >20:1 | 96 |

| N-crotonoyl-morpholine | Salicylaldehyde | (R)-BINOL-Ti(OiPr)4 | 81 | >20:1 | 95 |

| N-cinnamoyl-morpholine | 5-Bromosalicylaldehyde | (R)-BINOL-Ti(OiPr)4 | 88 | >20:1 | 97 |

| N-cinnamoyl-morpholine | 3,5-Dichlorosalicylaldehyde | (R)-BINOL-Ti(OiPr)4 | 78 | >20:1 | 95 |

Transition metals offer a diverse range of catalytic activities for constructing chiral chroman skeletons. chemrxiv.org Various metals, including nickel, rhodium, palladium, ruthenium, iridium, gold, scandium, and copper, have been employed in asymmetric reactions to achieve high levels of stereocontrol. chemrxiv.org

Ruthenium: A RuPHOX-Ru catalyzed asymmetric hydrogenation of chromones has been developed for the synthesis of chiral chromanols. This reaction proceeds via two sequential asymmetric hydrogenation steps of the C=C and C=O double bonds, affording products in high yields, with diastereomeric ratios greater than 20:1 and up to 99.9% enantiomeric excess. nih.gov

Rhodium: Chiral-at-metal rhodium complexes have been used to catalyze the asymmetric [4 + 2] cyclization of α,β-unsaturated 2-acyl imidazoles with ortho-hydroxyphenyl-substituted para-quinone methides. This method yields enantioenriched chroman derivatives with three contiguous stereocenters in high yields and good stereoselectivities. rsc.org

Nickel: Nickel-catalyzed asymmetric synthesis using a P-chiral monophosphine ligand has been shown to be effective for producing chiral chromans bearing quaternary allylic siloxane groups with excellent yields and enantioselectivities. chemrxiv.org

Copper: A highly efficient kinetic resolution of chromenes has been achieved through Cu-catalyzed asymmetric hydroboration. This approach provides access to a variety of chiral flavan-3-ols (2,3-disubstituted chromanols) with excellent enantioselectivity for both the recovered starting material and the product. nih.gov

Cobalt: Cobalt(II)-based metalloradical catalysis has been applied to the asymmetric radical bicyclization of diazo compounds containing alkene units to construct tricyclic chromanones and chromanes. nih.gov

| Metal Catalyst System | Reaction Type | Typical Yield (%) | Typical ee (%) | Reference |

|---|---|---|---|---|

| RuPHOX-Ru | Asymmetric Hydrogenation | >95 | up to 99.9 | nih.gov |

| Chiral Rhodium Complex | [4+2] Cyclization | up to 97 | >99 | rsc.org |

| Ni / (R)-AntPhos Ligand | Reductive Cyclization | up to 99 | up to 99 | chemrxiv.org |

| CuCl / (R, R)-Ph-BPE Ligand | Asymmetric Hydroboration | >99 (for product) | >99 (for product) | nih.gov |

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. umb.edu These catalysts often operate through the formation of iminium or enamine intermediates or through hydrogen bonding interactions. scienceopen.com

One successful strategy involves an asymmetric organocatalytic 1,6-addition/1,4-addition sequence. nih.gov In this cascade reaction, a chiral aminocatalyst directs the reaction of hydroxyarenes with a vinylogous iminium-ion intermediate formed from a 2,4-dienal. This approach leads to optically active chromans in high yields and with excellent enantioselectivities (94-99% ee). nih.gov

Another powerful organocatalytic method is the oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins. researchgate.net Using a squaramide-based catalyst, this reaction produces polysubstituted chiral chromans with multiple stereocenters in good yields and with outstanding enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). researchgate.net

When the synthesis of a 4-chromanol involves the creation of more than one stereocenter, both the relative and absolute stereochemistry must be controlled. Diastereoselective synthesis aims to favor the formation of one diastereomer over others. Many of the catalytic asymmetric methods described above are also highly diastereoselective.

The control of diastereoselectivity is crucial for synthesizing complex molecules with defined three-dimensional structures. The previously mentioned BINOL-Ti(OiPr)4 catalyzed reaction of enamides and salicylaldehydes is a prime example of excellent diastereocontrol. nih.govacs.org The reaction generates three continuous stereocenters, and the chiral catalyst directs the formation of the cis,trans-configured 4-chromanol as the major diastereomer with high selectivity (>20:1 dr). acs.org

Furthermore, the stereochemical outcome can be manipulated post-reaction. For instance, the cis,trans-4-chromanols obtained from the titanium-catalyzed reaction can be oxidized to the corresponding chroman-4-one derivatives. Subsequent diastereospecific reduction of the ketone, for example with NaBH4, yields the cis,cis-configured 4-chromanols, thus providing access to a different diastereomer. acs.org Similarly, the RuPHOX-Ru catalyzed asymmetric hydrogenation of chromones is highly diastereoselective, producing the cis-chromanol product with a dr of >20:1. nih.gov This level of control is essential for building complex molecular architectures with precision.

Enzymatic and Biocatalytic Routes to Chromanol Ring Formation

The enzymatic synthesis of chiral chromanols represents a green and highly selective alternative to traditional chemical methods. pharmasalmanac.com Biocatalysis, particularly through the use of enzymes like ketoreductases, offers high enantioselectivity under mild reaction conditions. pharmasalmanac.comsmolecule.com Chiral amino-alcohols, important industrial synthons, can also be synthesized via biocatalytic routes, highlighting the versatility of this approach. nih.gov

The application of biocatalysis is not merely a replacement for chemocatalysis but can also significantly shorten synthetic routes by avoiding the need for protecting groups, as enzymes often exhibit high regioselectivity. pharmasalmanac.com The development of chemoenzymatic methods, which combine both chemical and enzymatic steps, is crucial for producing a wide array of bioactive compounds. researchgate.netrsc.org

Precursor Design and Functionalization for Difluoro-benzopyranol Synthesis

Introduction of Fluorine Atoms in Chromanol Scaffolds

The incorporation of fluorine into pharmacologically active compounds can significantly enhance properties such as metabolic stability, binding affinity, and membrane permeability. nih.gov The strategic replacement of C-H bonds with more stable C-F bonds is a common strategy in drug design. news-medical.net While various methods exist for introducing fluorine into organic molecules, the synthesis of fluorinated building blocks remains a dominant approach in drug discovery. nih.gov

Several strategies for fluorination include direct C-H fluorination, decarboxylative fluorination, and electrophilic addition of fluorine-containing groups to double or triple bonds. nih.gov For chromanol scaffolds, the synthesis often starts with commercially available fluorinated precursors, such as 4'-fluoro-2'-hydroxyacetophenone, which can then be elaborated into the desired difluorinated chromanol structure. acs.org The development of novel methods for creating fluorinated scaffolds, such as those involving transition metal-catalyzed C-H bond activation, is an active area of research. chimia.ch

Building Block Preparation for (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol Synthesis (e.g., stereoselective reduction of 5,7-difluorochroman-4-one)

The primary and most direct route to synthesizing this compound is through the asymmetric reduction of its corresponding ketone, 5,7-difluorochroman-4-one (B1394127). This precursor is a critical building block, and its synthesis can be achieved through a multi-step process starting from 3,5-difluorophenol.

The stereoselective reduction of 5,7-difluorochroman-4-one is a key step that dictates the chirality of the final product. This transformation is frequently accomplished using ketoreductase enzymes, which provide high conversion rates and excellent chiral selectivity, yielding the desired (S)-enantiomer. smolecule.com The reaction typically employs a coenzyme recycling system to regenerate the NAD(P)H cofactor. smolecule.comchemicalbook.com

Reductive Transformations in the Synthesis of this compound

Stereospecific Reduction of Benzopyran-4-ones to 4-Chromanols

The reduction of benzopyran-4-ones (chromones) to their corresponding 4-chromanols is a fundamental transformation in the synthesis of these chiral heterocycles. A variety of reducing agents and methodologies have been employed to achieve this, including complex metal hydrides like sodium borohydride. researchgate.net The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction.

For the synthesis of this compound, the stereospecific reduction is paramount. Biocatalytic reductions using ketoreductases, such as short-chain dehydrogenases/reductases (SDR), medium-chain dehydrogenases/reductases (MDR), or aldo-keto reductases (AKR), are highly effective for this purpose. chemicalbook.com These enzymatic systems offer high enantiomeric excess (>98% ee) under optimized conditions (pH 6–8, 25–35°C).

Below is a table summarizing the results of different ketoreductases in the asymmetric reduction of 5,7-difluorochroman-4-one.

| Enzyme Source | Coenzyme | Conversion (%) | Enantiomeric Excess (ee %) |

| Short-chain dehydrogenase/reductase | NAD(P)H | >99 | >98 |

| Medium-chain dehydrogenase/reductase | NAD(P)H | High | High |

| Aldo-keto reductase | NAD(P)H | High | High |

Asymmetric Hydrogenation of Dihydro-benzopyran Systems

Asymmetric hydrogenation is a powerful tool for establishing stereocenters in a wide range of molecules. In the context of dihydro-benzopyran systems, this can involve the reduction of a C=C double bond within the heterocyclic ring or the reduction of an exocyclic double bond. nih.gov Recent advancements have enabled the chemoselective saturation of the C2=C3 alkene in a flavone without over-reduction of the ketone. nih.gov

Catalytic systems, often employing chiral transition metal complexes such as those based on rhodium or ruthenium, are utilized for these transformations. nih.govacs.org For instance, Noyori-Ikariya type Ru(II) complexes have been used for the asymmetric transfer hydrogenation of arylidene-substituted chromanones. acs.org While direct asymmetric hydrogenation of the C=O bond in 5,7-difluorochroman-4-one is a plausible route, the enzymatic reduction is often preferred for its high selectivity and mild conditions.

Mechanistic Investigations and Reaction Pathways in Chromanol Ring Formation

Elucidation of Key Steps in Benzopyranol Cyclization

The formation of the benzopyranol ring, the structural core of (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, is a critical transformation. The primary industrial synthesis involves the creation of a precursor, 5,7-difluorochroman-4-one (B1394127), which is then stereoselectively reduced to the target alcohol. The cyclization to form the ketone is a key ring-forming step.

The principal pathway for constructing the 5,7-difluorochroman-4-one ring system is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This reaction involves the cyclization of 3-(3,5-difluorophenoxy)propionic acid.

The mechanism proceeds as follows:

Activation of the Carboxylic Acid: In the presence of a strong acid, such as concentrated sulfuric acid, the carbonyl oxygen of the carboxylic acid is protonated. This activation makes the carbonyl carbon more electrophilic.

Formation of the Acylium Ion: The protonated carboxylic acid loses a molecule of water to form a highly reactive acylium ion intermediate.

Intramolecular Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich difluorinated benzene (B151609) ring. The fluorine atoms are deactivating, but the ether-linked oxygen is an ortho-, para-director, activating the ring sufficiently for the intramolecular reaction to occur at the ortho position.

Rearomatization: A proton is lost from the ring, restoring its aromaticity and yielding the final product, 5,7-difluorochroman-4-one chemicalbook.com.

This acid-catalyzed ring closure is an efficient method for creating the chromone backbone, which is a vital building block in organic synthesis and drug discovery ijrpc.comrsc.org. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the cyclization step chemicalbook.com.

Role of Catalysts and Reagents in Reaction Mechanism

The transformation of the achiral 5,7-difluorochroman-4-one into the chiral this compound is the most critical step for establishing the stereochemistry of the final product. This is achieved through asymmetric reduction, where the choice of catalyst is paramount.

The enantioselective reduction of the prochiral ketone, 5,7-difluorochroman-4-one, is the key to obtaining the desired (S)-enantiomer of the alcohol. This is a widely employed strategy in modern synthetic chemistry to produce enantiomerically pure compounds.

Enzymatic Catalysis: A highly efficient and green method for this transformation is the use of ketoreductase (KRED) enzymes. These enzymes, which belong to the dehydrogenase/reductase family, catalyze the reduction in the presence of a cofactor like NAD(P)H chemicalbook.com. A coenzyme recycling system is often employed to make the process economically viable chemicalbook.comsmolecule.com. The high stereoselectivity of these enzymes arises from the specific three-dimensional arrangement of amino acids in the active site, which creates a chiral pocket. This pocket preferentially binds the substrate in an orientation that exposes one face of the carbonyl group to the hydride donor (NADPH), leading to the formation of one enantiomer over the other with high enantiomeric excess (ee), often exceeding 98% .

Chemo-catalysis: Alternatively, non-enzymatic chiral catalysts can be used. Corey's oxazaborolidine catalyst is a well-known reagent for the asymmetric reduction of ketones using borane (BH3) documentsdelivered.com. The catalyst forms a complex with the borane and the ketone, creating a rigid, chiral transition state. This conformation sterically hinders the approach of the hydride from one face of the carbonyl, directing the reduction to the opposite face and thus producing the desired enantiomer in high yield and selectivity. Chiral diol-based organocatalysts, such as BINOL derivatives, have also been widely used to induce enantioselectivity by creating a chiral environment around the reaction center nih.govnih.gov.

The table below summarizes catalysts used in the asymmetric reduction of ketones to chiral alcohols.

| Catalyst Type | Specific Example | Mechanism of Stereocontrol | Typical Selectivity |

|---|---|---|---|

| Biocatalyst (Enzyme) | Ketoreductase (KRED) | Chiral active site pre-organizes substrate for one-sided hydride attack from NADPH. | >98% ee |

| Organocatalyst | Corey's Oxazaborolidine | Forms a rigid chiral complex with BH3 and the ketone, sterically directing hydride delivery. | High ee |

| Organocatalyst | Chiral Diols (e.g., BINOL) | Coordinates with reagents/substrates to create a chiral environment for the transformation. | Variable, often high ee |

While the synthesis of this compound typically proceeds via ketone reduction, alternative pathways for chromanol synthesis exist where Proton-Coupled Electron Transfer (PCET) plays a crucial role. PCET mechanisms involve the concerted transfer of a proton and an electron, which can enable the generation of radical intermediates under mild conditions nih.gov.

In the context of photoredox catalysis, PCET is a powerful tool for generating neutral ketyl radicals from carbonyl compounds princeton.edu. These reactions often use a photocatalyst that, upon excitation by light, can engage in electron transfer. The PCET process allows for the reduction of carbonyls that would otherwise be difficult to reduce researchgate.net. The generated ketyl radical can then participate in subsequent bond-forming reactions, such as cyclization with a tethered olefin, to form chromanol derivatives. The application of chiral Brønsted acids in these photoredox processes can induce asymmetry by forming hydrogen-bonded adducts with the radical intermediates, thereby enabling enantioselective C-C bond formation princeton.edu. This strategy has been successfully applied to reactions like the asymmetric aza-pinacol cyclization princeton.edu. PCET represents a frontier in asymmetric catalysis, offering novel pathways for the synthesis of complex molecules nih.govdiva-portal.org.

Solvent Effects and Reaction Conditions on Chromanol Synthesis Selectivity

The choice of solvent and reaction conditions can have a profound impact on the stereoselectivity of a chemical reaction. Solvents are not merely inert media but can actively participate in the reaction mechanism by stabilizing transition states and intermediates.

In asymmetric catalysis, the solvent can influence the enantiomeric excess by altering the conformational equilibrium of the catalyst-substrate complex. The dynamic interplay between the solvent and the reacting species can affect the energy difference between the diastereomeric transition states that lead to the two enantiomers researchgate.net. For instance, solvent polarity, viscosity, and hydrogen-bonding capacity can all modulate the outcome of stereoselective transformations researchgate.net.

In the context of the asymmetric reduction of 5,7-difluorochroman-4-one, the choice of solvent can affect the activity and selectivity of both enzymatic and chemical catalysts. For ketoreductases, an aqueous buffer is typically used, but the addition of co-solvents can be necessary to improve substrate solubility and can influence enzyme performance. For chemo-catalytic reductions, solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are common. The optimal solvent is often determined empirically, as it must balance substrate solubility, reagent stability, and favorable interactions with the chiral catalyst to maximize stereoselectivity rsc.org. Non-linear relationships between temperature and enantioselectivity (non-linear Eyring plots) have been observed in some reactions, suggesting that an equilibrium between different solvated catalyst-substrate clusters may be the reactive species rsc.org.

The table below outlines the potential effects of different solvent properties on reaction selectivity.

| Solvent Property | Potential Effect on Selectivity | Example |

|---|---|---|

| Polarity/Dielectric Constant | Can stabilize charged intermediates or transition states differently, altering the energy gap between diastereomeric pathways. | A more polar solvent might favor a more polar transition state, potentially increasing the reaction rate and altering selectivity. |

| Hydrogen Bonding Capacity | Can form hydrogen bonds with the catalyst or substrate, influencing the conformation of the chiral complex and thus the stereochemical outcome. | Protic solvents (e.g., alcohols) can compete for hydrogen bonding sites on a catalyst, potentially lowering enantioselectivity. |

| Coordinating Ability | Coordinating solvents (e.g., THF, acetonitrile) can bind to Lewis acidic centers in a catalyst, affecting its activity and the geometry of the transition state. | A strongly coordinating solvent might inhibit the catalyst by blocking the substrate's binding site. |

Advanced Derivatization and Functionalization Strategies for 4s 5,7 Difluoro 3,4 Dihydro 2h 1 Benzopyran 4 Ol Scaffolds in Organic Synthesis

Regioselective Functionalization of the Dihydro-benzopyran Core

The dihydro-benzopyran core of (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol presents several sites for potential functionalization. While the C4 position is the most readily reactive due to the hydroxyl group, other positions on the dihydropyran ring can also be targeted for modification, albeit with greater challenge. Regioselectivity in these transformations is paramount to ensure the synthesis of well-defined structures.

Research into the regioselective functionalization of analogous chroman systems suggests that reactions can be directed to specific positions through careful choice of reagents and reaction conditions. For instance, allylic oxidation could potentially introduce functionality at the C2 position, while radical-mediated reactions might allow for substitution at C3. However, specific examples of such regioselective functionalization on the 5,7-difluorinated chroman skeleton remain an area ripe for further investigation. The electronic influence of the fluorine atoms on the aromatic ring may also subtly affect the reactivity of the adjacent dihydropyran system, offering opportunities for selective transformations that are yet to be fully explored.

Introduction of Additional Chiral Centers on the Chromanol Skeleton

The existing stereocenter at C4 provides a powerful tool for inducing chirality in subsequent reactions, allowing for the diastereoselective introduction of new stereocenters on the chromanol skeleton. This strategy is crucial for building molecular complexity and exploring the structure-activity relationships of new derivatives.

One potential approach involves the reaction of the corresponding 5,7-difluorochroman-4-one (B1394127) with chiral nucleophiles or the use of stereoselective reagents. For example, the addition of organometallic reagents to the ketone in the presence of a chiral ligand could afford diastereomerically enriched tertiary alcohols. Similarly, reactions that proceed via an enolate or enol ether intermediate, such as aldol (B89426) or Michael additions, could be rendered diastereoselective by the influence of the C4 stereocenter or by employing chiral auxiliaries. While the development of asymmetric syntheses for chroman derivatives is an active area of research, specific methodologies for the diastereoselective functionalization of the this compound scaffold to introduce additional chiral centers are not yet extensively documented in the literature. rsc.org

Transformations of the Hydroxyl Group at C4

The secondary hydroxyl group at the C4 position is the most versatile handle for the functionalization of the this compound scaffold. A wide array of transformations can be performed at this position, leading to a diverse range of derivatives with potentially altered biological activities and physicochemical properties.

Etherification and Esterification Reactions of the C4-Hydroxyl

The formation of ethers and esters from the C4-hydroxyl group is a straightforward and effective method for modifying the properties of the parent compound. These reactions can be used to introduce a variety of substituents, from simple alkyl and acyl groups to more complex moieties designed to interact with specific biological targets.

Etherification: Etherification of the C4-hydroxyl group can be achieved under various conditions. A notable example is the use of the Mitsunobu reaction in the synthesis of Tegoprazan, where this compound is coupled with a substituted benzimidazole (B57391) derivative. This reaction proceeds with inversion of configuration at the C4 center, a key feature of the Mitsunobu protocol. Other standard etherification methods, such as the Williamson ether synthesis, could also be employed, although this would require deprotonation of the alcohol with a suitable base.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Nucleophile (e.g., a phenol (B47542) derivative) | Aryl or Alkyl Ether | Inversion of stereochemistry at C4 |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl halide (R-X) | Alkyl Ether | SN2 mechanism, requires strong base |

Esterification: The C4-hydroxyl group can be readily acylated to form esters using a variety of acylating agents. medcraveonline.com Standard methods include reaction with acyl chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. For more sterically hindered substrates or sensitive functional groups, milder coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used in conjunction with a carboxylic acid. medcraveonline.com Enzymatic esterification offers a green and highly selective alternative, often proceeding under mild conditions with high yields. medcraveonline.com

| Acylating Agent | Catalyst/Base | Product Type |

| Acyl Chloride (RCOCl) | Pyridine, Triethylamine | Ester |

| Carboxylic Anhydride ((RCO)₂O) | Pyridine, DMAP | Ester |

| Carboxylic Acid (RCOOH) | DCC, EDC/DMAP | Ester |

Oxidation to Chroman-4-ones and Subsequent Reductive Transformations

The secondary alcohol at C4 can be oxidized to the corresponding 5,7-difluorochroman-4-one. evitachem.com This ketone serves as a versatile intermediate for a range of further transformations. The parent this compound is, in fact, synthesized via the asymmetric reduction of this ketone.

Oxidation: A variety of oxidizing agents can be employed for the conversion of the C4-alcohol to the ketone, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or milder, more modern reagents such as the Dess-Martin periodinane or Swern oxidation conditions. The choice of oxidant will depend on the presence of other sensitive functional groups within the molecule.

Reductive Transformations: The resulting 5,7-difluorochroman-4-one can undergo various reductive transformations beyond simple reduction back to the alcohol. For instance, reductive amination with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would introduce a nitrogen-containing substituent at the C4 position. Other reductive protocols, such as the Wolff-Kishner or Clemmensen reductions, could potentially be used to completely remove the carbonyl group, yielding the corresponding 5,7-difluorochroman (B11914172). However, the conditions for these reactions are often harsh and may not be compatible with all substrates.

Modification of the Fluorinated Aromatic Ring through Aromatic Substitution and Cross-Coupling Reactions

The 5,7-difluorinated aromatic ring is activated towards nucleophilic aromatic substitution and can also participate in various cross-coupling reactions, offering powerful tools for the introduction of new substituents and the construction of more complex molecular frameworks.

Aromatic Substitution: The two fluorine atoms are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). chemistrysteps.comnih.govlibretexts.org Nucleophiles can displace one of the fluorine atoms, with the regioselectivity of the reaction being influenced by the electronic and steric environment. The ether oxygen of the chroman ring is an ortho, para-director for electrophilic aromatic substitution, but the strong deactivating effect of the fluorine atoms makes electrophilic substitution challenging. masterorganicchemistry.comuci.edumsu.edu If successful, electrophilic substitution would likely occur at the C6 or C8 positions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the 5,7-difluorochroman scaffold. researchgate.net To participate in these reactions, the aromatic ring would typically first need to be functionalized with a suitable leaving group, such as a bromine, iodine, or triflate group. This could potentially be achieved through electrophilic halogenation, although the deactivated nature of the ring would require forcing conditions. Once such a handle is in place, a wide variety of cross-coupling reactions can be envisioned:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond. researchgate.net

Stille Coupling: Coupling with an organostannane reagent. researchgate.net

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reaction with an amine. wikipedia.orgpreprints.orgrsc.org

These reactions would allow for the introduction of a diverse array of aryl, heteroaryl, alkyl, and amino substituents onto the aromatic ring, significantly expanding the chemical space accessible from the parent chromanol.

Coupling Reactions and Macrocyclization Strategies with this compound as a Synthon

The bifunctional nature of this compound and its derivatives makes them attractive synthons for the construction of larger, more complex molecules, including macrocycles. nih.govnih.govyoutube.com Macrocyclization can be achieved through various strategies, often involving the coupling of two reactive sites on a linear precursor.

One potential approach would be to first introduce a second reactive handle onto the chroman scaffold, for example, by functionalizing the aromatic ring with a leaving group for cross-coupling or a functional group that can participate in a click reaction. The C4-hydroxyl group can then be elaborated with a linker containing a complementary reactive group. Intramolecular cyclization would then lead to the formation of a macrocycle incorporating the chroman moiety.

Ring-closing metathesis (RCM) is another powerful tool for macrocyclization. acs.orgorganic-chemistry.orgwikipedia.orgmedwinpublishers.com This would involve introducing two terminal alkene functionalities onto the chroman scaffold, for example, by etherification or esterification of the C4-hydroxyl with an alkene-containing moiety and functionalization of the aromatic ring with another alkene. Treatment with a suitable ruthenium catalyst would then effect the ring closure. The conformational constraints imposed by the rigid chroman unit could influence the efficiency and stereochemical outcome of the macrocyclization reaction. While the application of these strategies to the this compound scaffold is not yet well-documented, the principles are well-established in organic synthesis and represent a promising avenue for the creation of novel macrocyclic structures with potential applications in drug discovery and materials science.

Future Research Directions and Unexplored Avenues in Fluorinated Chromanol Chemistry

Development of Novel Highly Enantioselective and Diastereoselective Synthetic Routes for Complex Fluorinated Benzopyranols

The asymmetric synthesis of fluorinated molecules, particularly those with multiple stereocenters, remains a formidable challenge in organic chemistry. nih.govnih.gov While methods exist for creating chiral fluorinated compounds, future research must focus on developing more sophisticated and highly selective routes for complex benzopyranols.

A primary objective is the stereocontrolled construction of molecules with vicinal stereogenic centers, where one is a fluorinated carbon. nih.govrsc.org The development of synergistic catalytic systems, combining transition metals (like palladium) with chiral Lewis bases, presents a promising strategy. researchgate.net This dual-catalysis approach can overcome traditional limitations in stereochemical control, enabling access to a wider range of acyclic and cyclic fluorinated architectures with high enantio- and diastereoselectivity. researchgate.net

Furthermore, organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has shown great potential for the enantioselective synthesis of fluorinated benzopyranones. nih.govorganic-chemistry.org Future work should aim to extend these NHC-catalyzed annulation reactions to the synthesis of dihydro-benzopyranols and other complex flavonoids bearing C-CF3 or C-F bonds at quaternary carbon atoms. nih.gov A key challenge is managing the potential interactions between fluorine atoms and the chiral catalyst, which can influence selectivity. nih.gov The development of novel chiral catalysts that can effectively shield or utilize these interactions will be crucial for achieving higher levels of stereocontrol. organic-chemistry.org

Desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLPs) where a chiral Lewis base is a component, is another innovative strategy. nih.gov This method allows for the stereoselective activation of enantiotopic C-F bonds, providing access to a range of stereoenriched fluorocarbons from common precursors. nih.gov Applying this concept to precursors of benzopyranols could open new, efficient pathways to these complex chiral molecules.

| Catalytic Strategy | Key Features | Potential Application for Fluorinated Benzopyranols | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Catalysis | Enantioselective synthesis of benzopyranones with all-carbon quaternary stereocenters. High yields and enantioselectivities (up to 99% yield, 98% ee). | Adaptation for the synthesis of complex dihydro-benzopyranols with fluorinated stereocenters. | nih.govorganic-chemistry.org |

| Synergistic Palladium/Lewis Base Catalysis | Stereocontrolled construction of fluorinated quaternary stereocenters in acyclic systems. Governs both enantioselectivity and diastereoselectivity. | Development of tandem reactions for the direct synthesis of complex fluorinated benzopyranols with multiple stereocenters. | researchgate.net |

| Chiral Amine Organocatalysis | Enantioselective synthesis of fluorinated tricyclic chromanones via tandem Michael addition/cycloketalization. Excellent enantiomeric excess (>99% ee) and diastereomeric ratios (>19:1 d.r.). | Application to a broader range of fluorinated diketones and unsaturated aldehydes to generate diverse benzopyranol scaffolds. | rsc.org |

| Frustrated Lewis Pair (FLP) Mediated Desymmetrization | Stereoselective activation of enantiotopic C-F bonds in geminal difluoroalkanes using a chiral Lewis base. | Synthesis of chiral fluorinated precursors for subsequent cyclization into complex benzopyranols. | nih.gov |

Exploration of Sustainable and Green Chemistry Methodologies for (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol Production

The pharmaceutical and chemical industries are under increasing pressure to adopt more environmentally friendly practices. jddhs.com The synthesis of fluorinated compounds, which can involve hazardous reagents and generate significant waste, is a key area for the application of green chemistry principles. dovepress.comresearchgate.net Future research on the production of this compound should prioritize the development of sustainable methodologies.

Key areas of focus include:

Alternative Solvents: A major contributor to waste in chemical synthesis is the use of traditional organic solvents. jddhs.com Research into using greener alternatives such as water, bio-based solvents, or supercritical CO2 is essential. jddhs.com While fluorination was historically considered incompatible with aqueous media, recent studies have demonstrated the feasibility of various fluorination reactions in water, opening a new prospect for green fluorine chemistry. rsc.org

Safer Fluorinating Reagents: Traditional fluorination methods often rely on hazardous reagents like elemental fluorine or hydrogen fluoride (B91410). dovepress.com The development and application of safer, more benign fluorinating agents are critical. This includes exploring solid-state fluorination reactions, which can reduce or eliminate the need for solvents and may proceed more efficiently with the aid of mechanochemistry. researchgate.netmdpi.com

Atom Economy and Catalysis: Catalytic methods are inherently greener as they reduce waste by enabling reactions with high efficiency and selectivity using only small amounts of a catalyst. organic-chemistry.org Solvent-free reaction conditions, where neat reagents are mixed, further enhance efficiency and align with green chemistry principles. organic-chemistry.org

Energy Efficiency: Exploring energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

| Green Chemistry Principle | Application in Fluorinated Chromanol Synthesis | Potential Benefits | Reference |

|---|---|---|---|

| Use of Safer Solvents | Replacing traditional organic solvents with water, ionic liquids, or bio-based solvents. | Reduced VOC emissions, lower toxicity, improved safety. | jddhs.comrsc.org |

| Solvent-Free Reactions | Conducting reactions neat or using mechanochemical grinding. | Elimination of solvent waste, increased reaction efficiency, simplified purification. | organic-chemistry.orgmdpi.com |

| Use of Catalysis | Employing organocatalysts or transition metal catalysts in small quantities. | High atom economy, reduced byproducts, enhanced selectivity. | organic-chemistry.org |

| Energy Efficiency | Utilizing microwave-assisted or ultrasound-assisted synthesis. | Shorter reaction times, lower energy consumption, potential for improved yields. | jddhs.comnih.gov |

| Safer Reagents | Developing and using less hazardous fluorinating agents to replace toxic gases or strong acids. | Reduced risk to personnel and the environment, simplified handling procedures. | dovepress.comeurekalert.org |

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. Future research should employ a combination of cutting-edge spectroscopic and computational tools to elucidate the intricate pathways of fluorinated chromanol synthesis. researchgate.net

Spectroscopic techniques are indispensable for characterizing reaction intermediates and products. solubilityofthings.comsaylor.org Advanced methods such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on reaction kinetics and the formation of transient species. scrippslabs.com Electron Spin Resonance (ESR) spectroscopy is particularly valuable for studying reactions that may involve radical intermediates, providing insight into the structure and reactivity of these species. scrippslabs.comnih.gov For chiral molecules, specialized NMR techniques can help in determining enantiomeric purity and understanding the stereochemical course of a reaction. nih.gov

In parallel, computational chemistry, particularly quantum chemical studies like Density Functional Theory (DFT), offers powerful predictive capabilities. researchgate.netresearchgate.net These methods can be used to:

Model transition states to understand the origin of enantio- and diastereoselectivity. rsc.org

Elucidate the role of catalysts, solvents, and counter-ions in promoting fluorination reactions. researchgate.netmdpi.com

Predict the reactivity of different substrates and guide the design of new catalysts and reagents.

By combining experimental spectroscopic data with high-level computational modeling, researchers can build a comprehensive picture of the reaction landscape. mdpi.com This synergistic approach will be instrumental in moving beyond empirical optimization to a more rational, mechanism-based design of synthetic routes for this compound and its analogs.

Design of Next-Generation Fluorinated Chromanol Scaffolds with Tunable Reactivity and Synthetic Versatility

While this compound is a specific target, the underlying fluorinated chromanol scaffold offers vast potential for modification to create next-generation compounds with tailored properties. mdpi.com Future research should focus on the rational design and synthesis of novel scaffolds where the number, position, and type of fluorine-containing groups can be systematically varied. springernature.com

This exploration could involve:

Varying Fluorination Patterns: Synthesizing analogs with monofluorination, trifluoromethyl groups, or other fluoroalkyl chains at different positions on the benzopyran ring. springernature.com These modifications can profoundly alter the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn influences its chemical reactivity. researchgate.netresearchgate.net

Modifying the Chromanol Core: Introducing additional substituents or fusing other heterocyclic rings to the benzopyran framework to create more complex and structurally diverse molecules. mdpi.comresearchgate.net

Creating Functional Linkers: Designing scaffolds where the hydroxyl group or other positions can be easily derivatized, allowing the scaffold to be used as a versatile building block in the synthesis of more complex molecules. mdpi.com

The goal is to create a library of fluorinated chromanol scaffolds with tunable reactivity. researchgate.net For example, altering the electronic nature of the aromatic ring through fluorination can influence the reactivity of the hydroxyl group or the stability of intermediates in subsequent reactions. This would transform the fluorinated chromanol from a mere synthetic target into a versatile platform for constructing a wide range of complex organic molecules for applications in medicinal chemistry and materials science. nih.govrsc.org

Integration of Flow Chemistry and Automation in the Synthesis of Chiral Dihydro-benzopyranols

Continuous flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, difficult to control, or require precise parameter management. nih.govuc.pt The synthesis of chiral dihydro-benzopyranols, which involves stereoselective steps and potentially hazardous fluorination reagents, is an ideal candidate for the integration of flow chemistry and automation. nih.gov

The key advantages of flow synthesis in this context include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which significantly mitigates the risks associated with highly exothermic reactions or the use of unstable or toxic reagents. nih.gov Hazardous intermediates can be generated and consumed in-situ, avoiding their isolation and storage. nih.gov

Precise Process Control: Microreactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility, improved yields, and better selectivity. mdpi.com

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. uc.pt

Future research should focus on developing a continuous flow process for the asymmetric synthesis of this compound. nih.govwhiterose.ac.uk This could involve immobilizing a chiral catalyst in a packed-bed reactor for a key stereoselective transformation, followed by subsequent reaction and purification modules, all integrated into an automated platform. Such an approach would not only make the synthesis safer and more efficient but also facilitate the rapid production of the target compound and a library of its analogs for further study. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, and how does stereochemistry influence yield?

- Methodology : The synthesis typically involves cyclization of substituted phenols with epoxides or diols under acidic or basic conditions. For enantioselective synthesis, chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries can direct the (4S) configuration. Reaction optimization should include temperature control (60–100°C) and solvent selection (e.g., THF or DCM) to minimize racemization .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Chiral chromatography (e.g., Chiralpak® columns) is critical for verifying enantiomeric purity .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodology :

- NMR : Analyze - and -NMR to confirm the benzopyran core, fluorine substituents (via -NMR coupling patterns), and hydroxyl group position.

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHFO) and isotopic patterns.

- X-ray crystallography : Resolve the (4S) configuration and dihedral angles of the dihydro ring .

Q. What in vitro assays are suitable for evaluating its antioxidant and anti-inflammatory activity?

- Methodology :

- Antioxidant : DPPH radical scavenging assay, FRAP (ferric reducing antioxidant power), and lipid peroxidation inhibition in cell-free systems.

- Anti-inflammatory : Measure inhibition of COX-2, TNF-α, or IL-6 in LPS-stimulated macrophages (e.g., RAW 264.7 cells) via ELISA .

Advanced Research Questions

Q. How do the 5,7-difluoro substituents impact electronic properties and binding affinity compared to other halogenated analogs?

- Methodology : Perform computational studies (DFT calculations) to compare electron-withdrawing effects of fluorine vs. bromine/chlorine. Fluorine’s small size and high electronegativity enhance metabolic stability and membrane permeability. Experimental validation via SAR studies: synthesize analogs (e.g., 5-Cl, 7-Br) and compare IC values in receptor-binding assays .

Q. What strategies mitigate racemization during scale-up synthesis of the (4S)-enantiomer?

- Methodology :

- Use low-temperature conditions (<50°C) during acidic/basic steps.

- Employ protic solvents (e.g., MeOH) to stabilize intermediates.

- Optimize chiral catalyst loading (e.g., 5–10 mol% of a Jacobsen-type catalyst) to maintain enantiomeric excess (>98%) .

Q. How does the compound’s collision cross-section (CCS) correlate with its conformational stability in gas-phase studies?

- Methodology : Ion mobility spectrometry (IMS) coupled with mass spectrometry measures CCS values. Compare experimental CCS with simulated trajectories (MOBCAL software) to identify dominant conformers. Fluorine’s inductive effects may rigidify the benzopyran ring, reducing conformational flexibility .

Q. What mechanistic insights explain contradictions in reported biological activities of fluorinated benzopyrans?

- Methodology :

- Meta-analysis : Compare published data on fluorinated vs. non-fluorinated analogs to identify trends in potency and selectivity.

- Target profiling : Use kinome-wide screening or proteomics to identify off-target interactions (e.g., kinase inhibition) that may explain divergent results .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.